Alvimopan sulfate disodium salt is a medication primarily used to manage postoperative ileus, a condition characterized by temporary cessation of bowel function after surgery. It is a peripherally acting mu-opioid receptor antagonist that counteracts the effects of opioids on gastrointestinal motility. Alvimopan is marketed under the brand name Entereg and is indicated for use in patients who have undergone bowel resection surgery.
Alvimopan is synthesized from the precursor compound, alvimopan, which is derived through various chemical processes involving multiple reagents and solvents. The compound has been extensively studied for its pharmacological properties and efficacy in clinical settings.
Alvimopan sulfate disodium salt falls under the category of small molecules and is classified as a mu-opioid receptor antagonist. It specifically targets peripheral opioid receptors without affecting central nervous system receptors, thus minimizing side effects typically associated with opioid use.
The synthesis of alvimopan involves several steps that enhance both yield and purity. According to patent WO2013080221A2, alvimopan can be prepared through crystallization techniques in a mixture of ethanol and water, utilizing sodium hydroxide as a catalyst. The process generally includes:
The detailed procedure involves stirring the reaction mass at controlled temperatures, adjusting pH levels, and utilizing various solvents like ethyl acetate to extract and purify the compound .
Alvimopan sulfate disodium salt has a complex molecular structure characterized by specific functional groups that confer its pharmacological activity. The molecular formula is CHNOS, with a molecular weight of approximately 394.46 g/mol.
The chemical reactions involved in the synthesis of alvimopan include:
Alvimopan functions as a selective antagonist of peripheral mu-opioid receptors located in the gastrointestinal tract. By blocking these receptors, it effectively mitigates the constipating effects of opioids without reversing analgesia provided by central mu-opioid receptor activity.
Relevant data indicate that alvimopan maintains its structural integrity during standard pharmaceutical processing methods .
Alvimopan sulfate disodium salt has significant applications in clinical settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4